

Application Notes and Protocols for the Confirmation of Moschamine using NMR Spectroscopy

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Compound of Interest

Compound Name: Moschamine

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Introduction

Moschamine, also known as N-feruloylserotonin, is a naturally occurring indole alkaloid found in the seeds of plants such as *Carthamus tinctorius* (safflower).^{[1][2]} This compound has garnered significant interest within the scientific community due to its diverse biological activities, including potent anti-inflammatory, antioxidant, and serotonergic properties.^{[1][2]}

Moschamine exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, and modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.^{[1][2]} Furthermore, its interaction with serotonin receptors suggests its potential in neurological research.

Accurate structural confirmation of **Moschamine** is paramount for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of natural products. This document provides detailed application notes and experimental protocols for the confirmation of **Moschamine** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Data Presentation: NMR Spectral Data for Moschamine

The following tables summarize the characteristic ^1H and ^{13}C NMR chemical shifts for **Moschamine**. These values are essential for the verification of the compound's identity.

Table 1: ^1H NMR Spectral Data of **Moschamine** (400 MHz, CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	7.73	s	-
H-7'	7.43	d	15.6
H-8'	7.19	d	15.6
Aromatic H	6.99-6.86	m	-
H-6	6.62	dd	8.8, 2.2
H- α	3.85-3.73	m	-
OCH_3	3.67	s	-
H- β	2.81-2.65	m	-

Note: Chemical shifts are referenced to the residual solvent signal (CDCl_3 : $\delta\text{H} = 7.26$ ppm). The assignments are based on the analysis of 1D and 2D NMR spectra.

Table 2: ^{13}C NMR Spectral Data of **Moschamine** (100 MHz, CDCl_3)

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	168.4
Aromatic C	153.1, 151.4, 151.2, 149.7, 142.3, 141.5, 134.1, 131.6, 123.9, 122.8, 121.9, 120.9, 117.6, 117.5, 115.7, 111.8, 109.3
OCH ₃	56.0
C- α	44.9
C- β	28.2

Note: Chemical shifts are referenced to the solvent signal (CDCl₃: δ C = 77.16 ppm). The assignments are based on the analysis of 1D and 2D NMR spectra.

Experimental Protocols

Isolation of Moschamine from Carthamus tinctorius Seeds

This protocol describes a general procedure for the extraction and isolation of **Moschamine** from safflower seeds.

Materials:

- Dried seeds of Carthamus tinctorius
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography
- Sephadex LH-20
- Rotary evaporator

- Chromatography columns

Procedure:

- Extraction:
 - Grind the dried safflower seeds into a fine powder.
 - Macerate the powdered seeds with methanol at room temperature for 72 hours.
 - Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
- Solvent Partitioning:
 - Suspend the crude methanol extract in water and partition successively with hexane and ethyl acetate.
 - Separate the ethyl acetate layer, which contains **Moschamine**, and concentrate it to dryness.
- Chromatographic Purification:
 - Subject the concentrated ethyl acetate fraction to silica gel column chromatography.
 - Elute the column with a gradient of hexane and ethyl acetate.
 - Collect the fractions and monitor them by thin-layer chromatography (TLC).
 - Combine the fractions containing **Moschamine**.
 - Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent to yield pure **Moschamine**.

NMR Sample Preparation

Materials:

- Purified **Moschamine** (5-10 mg)

- Deuterated chloroform (CDCl_3) with 0.03% tetramethylsilane (TMS)
- NMR tube (5 mm)
- Vortex mixer

Procedure:

- Dissolve approximately 5-10 mg of purified **Moschamine** in 0.6 mL of CDCl_3 in a clean, dry vial.
- Ensure complete dissolution by gentle vortexing.
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube and ensure it is properly labeled.

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

a. ^1H NMR Spectroscopy

- Pulse Program: Standard single-pulse experiment (e.g., zg30)
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: 16 ppm
- Number of Scans: 16-64
- Relaxation Delay (d1): 2 s
- Acquisition Time (aq): ~2 s

b. ^{13}C NMR Spectroscopy

- Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: 240 ppm
- Number of Scans: 1024-4096
- Relaxation Delay (d1): 2 s
- Acquisition Time (aq): ~1 s

c. 2D COSY (Correlation Spectroscopy)

- Pulse Program: Standard COSY experiment (e.g., cosygpqf)
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width (F1 and F2): 12 ppm
- Number of Increments (F1): 256-512
- Number of Scans per Increment: 8-16
- Relaxation Delay (d1): 1.5-2 s

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

- Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedtgpsisp2.3)
- Solvent: CDCl_3

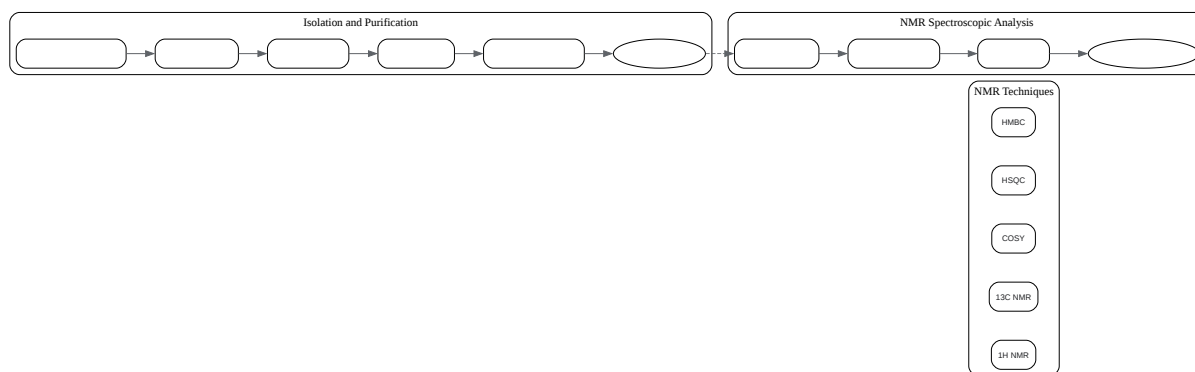
- Temperature: 298 K
- Spectral Width (F2 - ^1H): 12 ppm
- Spectral Width (F1 - ^{13}C): 180 ppm
- Number of Increments (F1): 128-256
- Number of Scans per Increment: 8-16
- Relaxation Delay (d1): 1.5-2 s
- $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for ~145 Hz

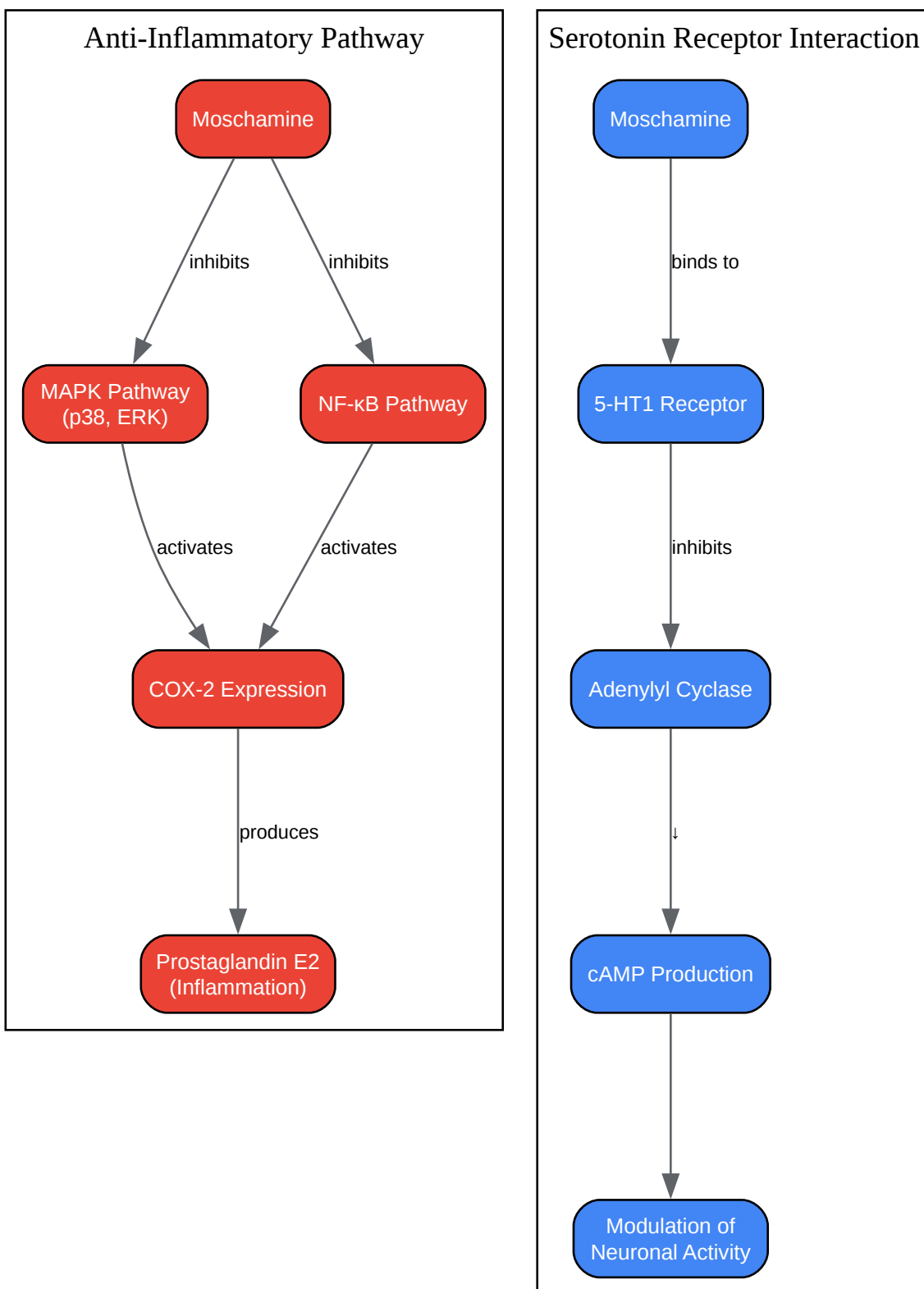
e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgp1pndqf)
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width (F2 - ^1H): 12 ppm
- Spectral Width (F1 - ^{13}C): 220 ppm
- Number of Increments (F1): 256-512
- Number of Scans per Increment: 16-32
- Relaxation Delay (d1): 1.5-2 s
- Long-Range Coupling Constant ($^n\text{J}(\text{C},\text{H})$): Optimized for 8-10 Hz

Mandatory Visualization

Experimental Workflow for Moschamine Confirmation





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References

- 1. Inhibitory effect of moschamine isolated from Carthamus tinctorius on LPS-induced inflammatory mediators via AP-1 and STAT1/3 inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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